1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2624129-93-5
VCID: VC11587994
InChI: InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8(9(14)15)12(13)5-4-6-12/h8H,4-7H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol

1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid

CAS No.: 2624129-93-5

Cat. No.: VC11587994

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid - 2624129-93-5

Specification

CAS No. 2624129-93-5
Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid
Standard InChI InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8(9(14)15)12(13)5-4-6-12/h8H,4-7H2,1-3H3,(H,14,15)
Standard InChI Key ODKHECCIGLAXPM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C12CCC2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure features a 1-azaspiro[3.3]heptane system, where a nitrogen atom bridges two three-membered rings. The tert-butoxycarbonyl (Boc) group at position 1 serves as a protective moiety for the amine, while the carboxylic acid at position 3 introduces reactivity for further derivatization. Comparative analysis with the 6-carboxylic acid isomer (CAS 1374659-11-6) reveals distinct electronic distributions due to the positional shift of the carboxyl group .

Table 1: Comparative Structural Data of Azaspiroheptane Derivatives

Property3-Carboxylic Acid (Theoretical)6-Carboxylic Acid (CAS 1374659-11-6)
Molecular FormulaC₁₂H₁₉NO₄C₁₂H₁₉NO₄
Molecular Weight (g/mol)241.28241.284
Density (g/cm³)~1.2 (estimated)1.2±0.1
Boiling Point (°C)~375 (extrapolated)377.4±35.0

Spectroscopic Signatures

While experimental spectra for the 3-carboxylic acid remain unpublished, the 6-carboxylic acid analog exhibits characteristic infrared (IR) peaks at 1700–1750 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (Boc group C-O-C) . Nuclear magnetic resonance (NMR) data for the 6-isomer show distinct splitting patterns due to spirocyclic rigidity, with the Boc methyl groups resonating at δ 1.4 ppm .

Synthetic Methodologies

Multi-Step Synthesis from Patent Literature

A closely related synthesis for 2-tert-butoxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid (CAS 1211526-53-2) involves three stages :

  • Acylation: Reaction of the primary amine with p-dimethylamino-azo-benzene acyl chloride in dichloromethane under basic conditions.

  • Cyano Substitution: Displacement with sodium cyanide in dimethylformamide (DMF).

  • Hydrolysis: Basic hydrolysis in aqueous ethanol to yield the carboxylic acid.

Protective Group Strategy

The Boc group’s stability under basic conditions and selective removal via acidic treatment (e.g., trifluoroacetic acid) makes it ideal for staged functionalization. Computational models suggest that the 3-carboxylic acid’s spatial arrangement may influence Boc deprotection kinetics compared to the 6-isomer.

Physicochemical Properties and Stability

Thermal Behavior

The 6-carboxylic acid derivative decomposes at 182.1±25.9°C (flash point), with a boiling point of 377.4±35.0°C . The 3-carboxylic acid is predicted to exhibit similar thermal stability due to analogous molecular weight and functional group composition.

Solubility and Partitioning

Experimental LogP values for the 6-isomer (0.86) indicate moderate lipophilicity . The 3-carboxylic acid’s solubility profile likely diverges in polar solvents due to altered hydrogen-bonding capacity from the carboxyl group’s position.

Applications in Organic Synthesis

Peptide Mimetics

Spirocyclic scaffolds like 1-azaspiro[3.3]heptane derivatives confer conformational restraint, enhancing binding affinity in peptidomimetic drug candidates. The Boc-protected carboxylic acid serves as a versatile intermediate for amide couplings or esterifications.

Building Block for Heterocycles

The strained spiro system participates in [3+2] cycloadditions, enabling access to polycyclic architectures. Patent data highlight its utility in synthesizing kinase inhibitors and protease modulators .

Comparative Analysis with Structural Analogs

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator